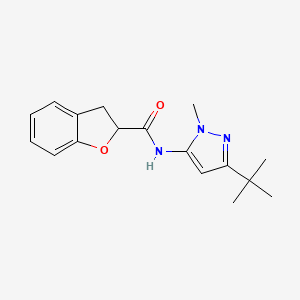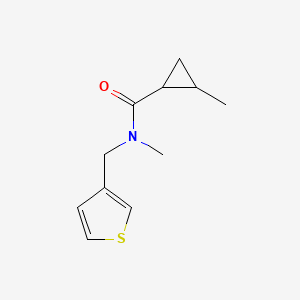
N-(2-adamantyl)-4-bromo-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-4-bromo-2-fluorobenzamide, also known as AFB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. AFB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 384.3 g/mol.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-4-bromo-2-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, this compound can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been demonstrated to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, this compound has some limitations, such as its relatively low yield in the synthesis method and its potential toxicity to cells at high concentrations.
Future Directions
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has great potential for future research in various fields. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. This compound could also be explored for its potential applications in other diseases, such as viral infections and autoimmune disorders.
In materials science, this compound could be used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and catalytic activity. This compound could also be utilized as a ligand in the synthesis of new metal complexes for catalytic applications.
Conclusion
In conclusion, this compound is a small molecule with great potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.
Synthesis Methods
The synthesis of N-(2-adamantyl)-4-bromo-2-fluorobenzamide involves the reaction of 2-bromo-4-fluoroaniline with 2-adamantanone in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed C-H activation process, leading to the formation of this compound. The yield of the synthesis method is approximately 60%, and the purity of the compound is greater than 95%.
Scientific Research Applications
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. This compound has also been studied for its antibacterial and antifungal properties.
In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. This compound has also been utilized as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMCUURZXLRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
